Ethyl 6-methylpyridine-2-carboxylate

Organic Synthesis Medicinal Chemistry Process Chemistry

Ethyl 6-methylpyridine-2-carboxylate (CAS 39640-51-2), also known as ethyl 6-methylpicolinate, is a pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. This heterocyclic building block is characterized by an ethyl ester group at the 2-position and a methyl substituent at the 6-position of the pyridine ring.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 39640-51-2
Cat. No. B1296713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methylpyridine-2-carboxylate
CAS39640-51-2
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=N1)C
InChIInChI=1S/C9H11NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3
InChIKeyFMSXHQBTRLUYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Methylpyridine-2-Carboxylate (CAS 39640-51-2) Procurement Guide: Technical Specifications and Core Properties


Ethyl 6-methylpyridine-2-carboxylate (CAS 39640-51-2), also known as ethyl 6-methylpicolinate, is a pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . This heterocyclic building block is characterized by an ethyl ester group at the 2-position and a methyl substituent at the 6-position of the pyridine ring . It is a liquid at room temperature, with a reported boiling point of 122-126 °C at 10 mmHg, a density of 1.083 g/mL at 25 °C, and a refractive index of n20/D 1.5090 [1]. Commercial sources typically offer this compound at purities of 95% or 97% . Its predicted pKa is 2.06±0.10, indicating its behavior as a weak base .

Why Ethyl 6-Methylpyridine-2-Carboxylate Cannot Be Substituted with Generic Analogs: A Procurement Perspective


The selection of ethyl 6-methylpyridine-2-carboxylate over its close analogs, such as the corresponding methyl ester (methyl 6-methylpyridine-2-carboxylate, CAS 13602-11-4), the free acid (6-methylpyridine-2-carboxylic acid, CAS 934-60-1), or the chloro-substituted derivative (ethyl 3-chloro-6-methylpicolinate, CAS varies), is not a trivial substitution but a decision based on distinct physicochemical and reactivity profiles that directly impact research outcomes . The ethyl ester group influences key properties like boiling point, lipophilicity, and steric bulk, which dictate its behavior in synthetic transformations, purification processes, and biological assays . Direct substitution without accounting for these differences can lead to failed reactions, altered compound activity, or procurement of a material unsuitable for the intended application . The following evidence details these specific, quantifiable differentiators.

Quantitative Evidence Guide: Differentiating Ethyl 6-Methylpyridine-2-Carboxylate from Closest Analogs


Distilled vs. Solid: Boiling Point and Physical State Differentiate Ethyl from Methyl Ester for Purification

The ethyl ester exists as a liquid with a boiling point of 122-126 °C at 10 mmHg, allowing for purification via fractional distillation . In contrast, the direct methyl ester analog, methyl 6-methylpyridine-2-carboxylate (CAS 13602-11-4), is reported as a solid (or liquid with a much higher boiling point of 242 °C at atmospheric pressure) that would require recrystallization or column chromatography for purification . This difference in physical state and volatility makes the ethyl ester the preferred choice in synthetic sequences where distillation is the preferred or necessary method of purification.

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity and Membrane Permeability: Ethyl Ester Offers Enhanced LogP Compared to Free Acid

The ethyl ester group imparts greater lipophilicity compared to the free carboxylic acid, 6-methylpyridine-2-carboxylic acid (CAS 934-60-1). The predicted pKa of the ethyl ester (2.06±0.10) indicates it is significantly less acidic and more unionized at physiological pH than the free acid (pKa ~5.83) [1]. This translates to a higher logP for the ester, suggesting better passive membrane permeability, a critical parameter in drug design . While specific logP values for this compound are not experimentally reported in the open literature, the class-level inference based on the fundamental principles of ester vs. acid physiochemistry is robust and well-established.

Drug Discovery ADME Medicinal Chemistry

Synthetic Versatility: Ethyl Ester as a Key Intermediate for 6-Bromomethyl Pyridine Derivatives

Ethyl 6-methylpyridine-2-carboxylate is not just an end-product but a crucial synthetic intermediate. A patent procedure (US07820704B2) describes its use in a radical bromination reaction to produce ethyl 6-bromomethyl-pyridine-2-carboxylate in high yield (98.3%) . This bromomethyl derivative is a versatile electrophile for further functionalization (e.g., nucleophilic substitution) that is central to constructing more complex molecules, including potential ligands for metal complexes or bioactive compounds . While the methyl ester analog (CAS 13602-11-4) could theoretically undergo a similar transformation, the distinct physical properties and reactivity of the ethyl ester intermediate in subsequent steps can influence overall synthetic efficiency . The documented, high-yielding procedure provides a validated entry point for researchers seeking to use this compound as a building block.

Organic Synthesis Medicinal Chemistry Ligand Synthesis

Validated Research and Industrial Applications for Ethyl 6-Methylpyridine-2-Carboxylate


Precursor for Functionalized Pyridine Ligands in Coordination Chemistry

Ethyl 6-methylpyridine-2-carboxylate serves as a starting material for synthesizing more complex ligands. As demonstrated by its conversion to ethyl 6-bromomethyl-pyridine-2-carboxylate , it can be readily functionalized to introduce coordinating groups. This is particularly relevant for the synthesis of picolinate-based ligands, where the 6-methyl substituent can influence the steric and electronic properties of the resulting metal complexes . Such complexes are investigated for applications ranging from catalysis to medicinal inorganic chemistry, where the specific substitution pattern on the pyridine ring is critical for activity.

Building Block for Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

The ethyl ester form provides a distinct advantage over the free acid (6-methylpyridine-2-carboxylic acid) in medicinal chemistry programs. Its increased lipophilicity, inferred from its lower acidity (predicted pKa 2.06 vs. 5.83 for the acid) , makes it a more suitable candidate for exploring SAR in hit-to-lead campaigns, particularly where enhanced cell permeability or metabolic stability is desired . It can act as a prodrug-like intermediate or a tool compound to probe the effects of esterification on a pharmacophore's ADME properties.

Synthetic Intermediate for Agrochemical and Material Science Research

This compound is a valuable building block for synthesizing diverse heterocyclic structures relevant to agrochemical discovery and materials science. The pyridine core is a privileged scaffold in herbicides (e.g., 6-arylpicolinates) and other functional materials [1]. The ethyl ester group allows for facile purification by distillation, a key advantage over solid methyl ester analogs in multi-step synthesis workflows . Its use in generating bromomethyl derivatives provides a pathway to a wide range of substituted pyridines, which are essential intermediates in these research fields.

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